molecular formula C11H8FNO B1303734 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-19-4

1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1303734
CAS RN: 383136-19-4
M. Wt: 189.19 g/mol
InChI Key: MGWQOOSAUWCOOU-UHFFFAOYSA-N
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Description

The compound "1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde" is a fluorinated pyrrole derivative, which is a class of compounds known for their interesting chemical and physical properties. These compounds often serve as important intermediates in the synthesis of various pharmaceuticals and materials with potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a related compound, involves a multi-step process starting from commercially available pyrrole, which includes acylation and nucleophilic substitution reactions . Similarly, the synthesis of 1,1′-methylene-2,2′-pyrromethen-5(1H)-one, another pyrrole derivative, is performed in a one-pot reaction from 1,1′-methylenebis(pyrrole-5-carbaldehyde) . These methods could potentially be adapted for the synthesis of "1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using various spectroscopic techniques. For example, the crystal structures of related compounds such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde have been determined, revealing details about the dihedral angles between rings and the overall molecular conformation . These structural analyses are crucial for understanding the reactivity and interaction of the compounds with biological targets or other chemical entities.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. The amine-catalyzed cascade (3 + 2) annulation and aromatization sequence is one such reaction that can be used to generate fully substituted thiophene-2-carbaldehyde and 1H-pyrrole products from β'-acetoxy allenoates and 1,2-bisnucleophiles . This type of reaction showcases the versatility of pyrrole derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of a fluorine atom can significantly affect the compound's reactivity and interaction with other molecules. The infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a compound structurally similar to "1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde," have been investigated to determine its potential in nonlinear optics and as a phosphodiesterase inhibitor . These studies provide insights into how the substitution pattern and the presence of electronegative atoms like fluorine can modulate the properties of the compound.

Scientific Research Applications

Synthesis of Fluorinated Pyrroles

A study conducted by Surmont et al. (2009) introduced a novel synthesis method for 3-fluoropyrroles, including 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This method involves electrophilic alpha,alpha-difluorination followed by dehydrofluorination, providing an accessible route to diverse 3-fluorinated pyrroles (Surmont et al., 2009).

Structural and Optical Properties

The infrared spectrum, structural and optical properties, and molecular docking studies of a compound structurally related to "1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde" were investigated, revealing insights into the molecule's stability, charge transfer, and potential in nonlinear optics. This work suggests the importance of specific functional groups for binding and inhibitory activity against certain enzymes (Mary et al., 2015).

Antimicrobial Activity

Hamed et al. (2020) synthesized novel chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, demonstrating varied antimicrobial activities against bacteria and fungi. This research highlights the potential of incorporating pyrrole-carbaldehyde structures into biopolymeric frameworks for biomedical applications (Hamed et al., 2020).

Supramolecular Chemistry

Giannopoulos et al. (2014) explored the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in forming high nuclearity Mn(III) barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, indicating the potential of pyrrole derivatives in designing new magnetic materials (Giannopoulos et al., 2014).

Synthesis of Heterocyclic Compounds

Research on the synthesis of aza- and diazaphenanthrene derivatives using "1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde" as a precursor shows the compound's utility in constructing complex heterocyclic structures. These derivatives could have applications in various fields, including organic electronics and pharmacology (Kozlov & Gusak, 2007).

Mechanism of Action

Target of Action

1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde primarily targets enzymes involved in fungal cell wall synthesis . These enzymes are crucial for maintaining the integrity and functionality of the fungal cell wall, which is essential for the survival and proliferation of fungal cells .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites , thereby inhibiting their activity. This inhibition disrupts the synthesis of essential components of the fungal cell wall, leading to weakened cell walls and ultimately causing cell lysis and death .

Biochemical Pathways

1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde affects the ergosterol biosynthesis pathway , which is critical for fungal cell membrane integrity. By inhibiting key enzymes in this pathway, the compound reduces ergosterol levels, leading to increased membrane permeability and cell death .

Pharmacokinetics

The pharmacokinetics of 1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties contribute to its high bioavailability and effective concentration at the site of infection.

Result of Action

At the molecular level, the inhibition of fungal cell wall synthesis leads to cell lysis and death . At the cellular level, this results in the elimination of fungal infections, reducing symptoms and promoting recovery .

Action Environment

The efficacy and stability of 1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde can be influenced by various environmental factors:

properties

IUPAC Name

1-(3-fluorophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWQOOSAUWCOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378222
Record name 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

383136-19-4
Record name 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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